(2E)-[2-(4-methylphenyl)hydrazinylidene](4-phenyl-1,3-thiazol-2-yl)ethanenitrile
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Overview
Description
(E)-N-(4-METHYLPHENYL)-4-PHENYL-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound features a thiazole ring substituted with phenyl and methylphenyl groups, along with a carbohydrazonoyl cyanide moiety, making it a unique and potentially valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-METHYLPHENYL)-4-PHENYL-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring. The subsequent steps involve the introduction of the phenyl and methylphenyl groups through electrophilic aromatic substitution reactions. The final step involves the formation of the carbohydrazonoyl cyanide moiety, which can be achieved through the reaction of the thiazole derivative with cyanogen bromide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-METHYLPHENYL)-4-PHENYL-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the cyanide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl and methylphenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the thiazole ring.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-N-(4-METHYLPHENYL)-4-PHENYL-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, potentially inhibiting enzyme activity or modulating receptor function. The carbohydrazonoyl cyanide moiety may also play a role in the compound’s bioactivity by interacting with nucleophilic sites in biological systems.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure and exhibit similar biological activities.
Phenyl-substituted thiazoles: Compounds such as 4-phenylthiazole and 4-methylphenylthiazole are structurally similar and have comparable chemical properties.
Uniqueness
(E)-N-(4-METHYLPHENYL)-4-PHENYL-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE is unique due to the presence of the carbohydrazonoyl cyanide moiety, which is not commonly found in other thiazole derivatives. This unique structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H14N4S |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
(2E)-N-(4-methylanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C18H14N4S/c1-13-7-9-15(10-8-13)21-22-16(11-19)18-20-17(12-23-18)14-5-3-2-4-6-14/h2-10,12,21H,1H3/b22-16+ |
InChI Key |
GMMURFHKTUERBW-CJLVFECKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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